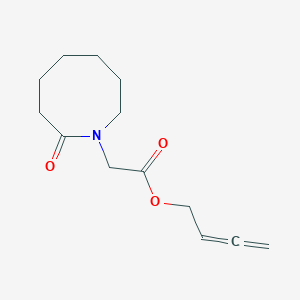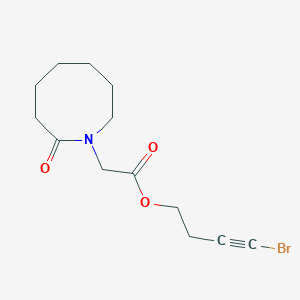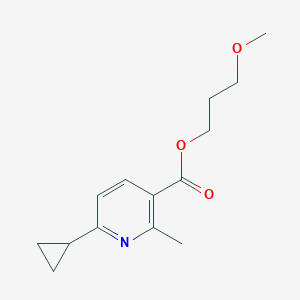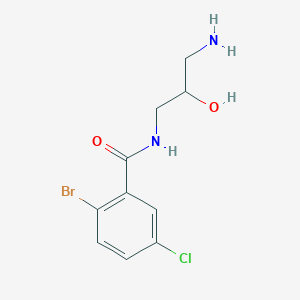![molecular formula C19H20N2O4 B6974202 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide](/img/structure/B6974202.png)
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[321]octan-3-yl)phenyl]benzamide is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups or other reducible functionalities.
Substitution: This reaction can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, leading to a wide array of derivatives.
Scientific Research Applications
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Imidazoquinolines: These compounds have similar structural features and are known for their antimicrobial and anticancer activities.
Uniqueness
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with additional functional groups, which enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-14-5-8-17(18(23)9-14)19(24)20-12-1-3-13(4-2-12)21-10-15-6-7-16(11-21)25-15/h1-5,8-9,15-16,22-23H,6-7,10-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHEZUOQSZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl furan-2-carboxylate](/img/structure/B6974150.png)

![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)



![N-butyl-2-[4-(3-fluoro-4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B6974186.png)
![(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6974188.png)
![[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6974189.png)
![Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate](/img/structure/B6974190.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6974207.png)
![Methyl 8-(3-hydroxynaphthalene-2-carbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B6974208.png)
